6-ethyl-5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
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Overview
Description
6-ethyl-5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyridine ring, and various functional groups such as ethyl, fluorophenyl, and methylsulfanyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might start with the reaction of 2-fluorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate can then undergo cyclization with ethyl acetoacetate and dimethylformamide dimethyl acetal to yield the desired pyrido[2,3-d]pyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to achieve high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
6-ethyl-5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as DNA replication and repair, ultimately resulting in cell death. The presence of the fluorophenyl group enhances its binding affinity to the target enzymes.
Comparison with Similar Compounds
Similar Compounds
- Pyrano[2,3-d]pyrimidine-2,4-dione derivatives
- Thiazole derivatives
- Indole derivatives
Uniqueness
6-ethyl-5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its reactivity and binding affinity, making it a valuable compound for various applications .
Biological Activity
The compound 6-ethyl-5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione belongs to a class of pyrimidine derivatives known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C15H16F N3O2S
- Molecular Weight : 305.37 g/mol
- IUPAC Name : this compound
This compound features a pyrido[2,3-d]pyrimidine core with an ethyl group and a fluorophenylmethylthio substituent that may contribute to its biological activities.
Anticancer Activity
Research indicates that pyrimidine derivatives exhibit significant anticancer properties. In a study focusing on various Mannich bases, it was found that compounds similar to our target compound demonstrated potent cytotoxic effects against several cancer cell lines including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. These compounds were noted to inhibit cell proliferation effectively through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study: Anticancer Screening
A notable case study involved screening a library of compounds for anticancer activity using multicellular spheroid models. The study identified several promising candidates with IC50 values significantly lower than traditional chemotherapeutics like 5-fluorouracil. The mechanism was attributed to the ability of these compounds to disrupt cellular signaling pathways critical for tumor growth and survival .
Antibacterial and Antifungal Activity
Pyrimidine derivatives are also recognized for their antibacterial and antifungal activities. The compound may exhibit these properties through inhibition of bacterial DNA synthesis or disruption of cell wall integrity. For instance, studies have shown that structurally similar compounds can effectively combat resistant strains of bacteria by targeting essential enzymes involved in nucleotide synthesis .
The mechanisms underlying the biological activities of pyrimidine derivatives often involve:
- Inhibition of Enzymatic Activity : Many pyrimidine-based compounds act as inhibitors of key enzymes such as topoisomerases or kinases involved in cancer progression.
- Interaction with DNA/RNA : These compounds can intercalate into DNA or RNA structures, leading to disruptions in replication and transcription processes.
- Induction of Apoptosis : Through various signaling pathways, these compounds can trigger programmed cell death in malignant cells.
Table: Summary of Biological Activities
Properties
IUPAC Name |
6-ethyl-5-[(2-fluorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2S/c1-4-11-9-20-16-14(17(23)22(3)18(24)21(16)2)15(11)25-10-12-7-5-6-8-13(12)19/h5-9H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVRDCYXRJDFPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1SCC3=CC=CC=C3F)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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